molecular formula C22H27NO7 B4299191 3-(4-propoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid

3-(4-propoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid

Cat. No. B4299191
M. Wt: 417.5 g/mol
InChI Key: VFRGTJPOWOULNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-propoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is also known as AG-1478, which is a specific inhibitor of epidermal growth factor receptor (EGFR).

Mechanism of Action

AG-1478 specifically inhibits the tyrosine kinase activity of EGFR by binding to its ATP-binding site. This leads to the inhibition of downstream signaling pathways, which results in the inhibition of cell growth and proliferation. AG-1478 has been shown to be a potent inhibitor of EGFR, with an IC50 value of 3 nM.
Biochemical and Physiological Effects:
AG-1478 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. AG-1478 has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

AG-1478 has several advantages for lab experiments. It is a potent and specific inhibitor of EGFR, which makes it a valuable tool for studying the role of EGFR in various biological processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are some limitations to the use of AG-1478 in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its inhibitory effects. It also has poor solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-(4-propoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid. One area of research is the development of more potent and selective inhibitors of EGFR. Another area of research is the development of novel drug delivery systems for AG-1478, which could improve its efficacy and reduce its toxicity. Additionally, the potential applications of AG-1478 in other diseases, such as Parkinson's disease and multiple sclerosis, could be explored. Overall, the study of AG-1478 has the potential to lead to the development of new and effective therapies for a wide range of diseases.

Scientific Research Applications

3-(4-propoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid has been extensively studied for its potential applications in cancer research. It is a specific inhibitor of EGFR, a transmembrane receptor that plays a crucial role in the regulation of cell growth and differentiation. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective therapeutic strategy for cancer treatment. AG-1478 has also been studied for its potential applications in the treatment of Alzheimer's disease, as EGFR has been implicated in the pathogenesis of this disease.

properties

IUPAC Name

3-(4-propoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO7/c1-5-10-30-16-8-6-14(7-9-16)17(13-20(24)25)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h6-9,11-12,17H,5,10,13H2,1-4H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRGTJPOWOULNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Propoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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